molecular formula C19H29N3OS B4667470 N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide

N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide

Cat. No. B4667470
M. Wt: 347.5 g/mol
InChI Key: YNSGCRAYXDSTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound works by targeting specific proteins that are involved in the growth and survival of cancer cells.

Mechanism of Action

N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide works by binding to the ATP-binding site of BTK and ITK, which are key enzymes involved in the activation of TCR signaling pathways. By inhibiting these enzymes, N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also inhibits the production of cytokines and chemokines that are involved in the inflammatory response, which can contribute to the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide in lab experiments is its high specificity for BTK and ITK, which reduces the risk of off-target effects. However, one of the limitations is its low solubility in water, which can make it difficult to administer in in vivo studies.

Future Directions

There are several future directions for the research of N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide in humans.

Scientific Research Applications

N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide has been extensively studied in preclinical studies and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several proteins that are involved in the growth and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways.

properties

IUPAC Name

N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-3-4-5-6-18(23)21-19(24)20-16-7-9-17(10-8-16)22-13-11-15(2)12-14-22/h7-10,15H,3-6,11-14H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSGCRAYXDSTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.